molecular formula C8H9NO5S B162742 Acetaminophen sulfate CAS No. 10066-90-7

Acetaminophen sulfate

Cat. No. B162742
CAS RN: 10066-90-7
M. Wt: 231.23 g/mol
InChI Key: IGTYILLPRJOVFY-UHFFFAOYSA-N
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Description

Acetaminophen sulfate is a metabolite of acetaminophen . Acetaminophen, also known as paracetamol, is a non-opioid analgesic and antipyretic agent used to treat fever and mild to moderate pain . It is a widely used over-the-counter medication .


Synthesis Analysis

The primary impurity of acetaminophen, 4-aminophenol (4-AP) occurs in acetaminophen pharmaceutical preparations as a consequence of both synthesis and degradation during storage . The quantity of 4-AP must be strictly controlled as it is reported to have nephrotoxic and teratogenic effects .


Molecular Structure Analysis

The thermodynamics factors of acetaminophen and its metabolites were considered using density functional theory (DFT) at 298.15 K temperature and 1 atm. pressure . The internal energy (U) of the most stable molecule increases with the increase in temperature, while the heat capacity (H) decreases with the decrease in pressure . The heat capacity and heat capacity of sulfate (APS) are stable at changed temperatures and pressures .


Chemical Reactions Analysis

Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . Acetaminophen sulfate exhibits the highest intestinal efficacy among the four metabolites .


Physical And Chemical Properties Analysis

The thermodynamics factors of acetaminophen and its metabolites were considered using density functional theory (DFT) at 298.15 K temperature and 1 atm. pressure . The results display that the internal energy, enthalpy, Gibbs free energy, entropy, heat capacity at constant volume (Cv), and Cp at constant pressure (Cp) all affected by the temperature increases .

Scientific Research Applications

1. Metabolism and Hormonal Effects

Acetaminophen, known as paracetamol, is extensively used for pain management worldwide. A study revealed a distinct pattern of depletion of sulfated sex hormones with the use of acetaminophen across various populations. This finding suggests concerns about the impact of acetaminophen use on hormonal homeostasis and challenges previous views on its mechanism of action in pain management (Cohen et al., 2018).

2. Pharmacokinetics in Different Populations

Research on acetaminophen pharmacokinetics in women receiving conjugated estrogen indicated no significant differences in the drug's volume of distribution, elimination half-life, or clearance when compared to controls (Scavone et al., 2004).

3. Environmental Degradation

A study explored the use of amorphous Co(OH)2 nanocages as a peroxymonosulfate activator for efficient degradation of acetaminophen in wastewater. This study highlighted the potential of using amorphous materials as heterogeneous catalysts in water treatment for the degradation of contaminants like acetaminophen (Qi et al., 2020).

4. Hepatotoxicity and Sulfate Transport

Disruption of NaS1 sulfate transport function in mice has been linked to enhanced acetaminophen-induced hepatotoxicity, highlighting the importance of plasma sulfate levels in the metabolism of acetaminophen and suggesting that individuals with reduced NaS1 function might be more sensitive to hepatotoxic agents (Lee et al., 2006).

5. Variability in Sulfation by Human Fetal Liver

Significant variability in acetaminophen sulfation was observed in human fetal liver, implicating genetic variation in SULT1A3/4 as a potential risk factor for the development of gastroschisis in offspring of mothers exposed to acetaminophen during pregnancy (Adjei et al., 2008).

6. Photocatalytic Degradation in Water Treatment

A study on the degradation and mineralization of acetaminophen using the UVC/S2O82− process in a cylindrical photoreactor found it to be an efficient process for degrading pharmaceutical compounds like acetaminophen in water (Moussavi et al., 2017).

7. Genetic Differences in Metabolism

Differences in susceptibility to toxicity and pain alleviation linked to acetaminophen are suggested to be influenced by varying pharmacogenetic profiles, indicating the importance of understanding these genetic differences in drug metabolism (Zhao & Pickering, 2011).

8. Potential for Nrf2 Translocation

Fucoidan's ability to alleviate acetaminophen-induced hepatotoxicity through oxidative stress inhibition and Nrf2 translocation suggests a potential mechanism for mitigating acetaminophen's harmful effects (Wang et al., 2018).

Future Directions

The results of the thermodynamics analysis of acetaminophen and its metabolites will make available valued information on the Thermodynamics behavior of Acetaminophen (AP), Acetaminophen cysteine (APCys), Acetaminophen glucuronide (APGlc), and Acetaminophen sulfate (APS) metabolites which can be used to recognize their behavior in the body and how they are metabolized . Furthermore, the results of this study will be responsible for a better understanding of the thermal stability of these molecules under different conditions and guide the development of new drugs and therapies .

properties

IUPAC Name

(4-acetamidophenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTYILLPRJOVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32113-41-0 (mono-potassium salt)
Record name Acetaminophen sulfate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70143433
Record name Acetaminophen sulfate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paracetamol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Acetaminophen sulfate

CAS RN

10066-90-7
Record name Acetaminophen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10066-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaminophen sulfate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaminophen sulfate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMINOPHEN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6002H6J9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Paracetamol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059911
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
Y Zhao, JS Harmatz, CR Epstein… - British journal of …, 2015 - Wiley Online Library
… Favipiravir inhibited the in vitro formation of acetaminophen sulfate, … acetaminophen sulfate was reduced by about 20 % compared to control. Urinary excretion of acetaminophen sulfate …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
L Liu, CD Klaassen - Toxicology and applied pharmacology, 1996 - Elsevier
… hanced the formation of acetaminophen sulfate in rats, but not in … The formation of the conjugates, which was detected in the present study by acetaminophen-sulfate excre- …
Number of citations: 54 www.sciencedirect.com
MJ Zamek-Gliszczynski, KA Hoffmaster, X Tian… - Drug metabolism and …, 2005 - ASPET
… ; X AS , amount of acetaminophen sulfate; V, … of acetaminophen sulfate from the liver into perfusate; k BAS , first-order rate constant governing biliary excretion of acetaminophen sulfate. …
Number of citations: 90 dmd.aspetjournals.org
CA Goresky, SK Pang, AJ Schwab, FB Iii, WF Cherry… - Hepatology, 1992 - journals.lww.com
… ]acetaminophen sulfate behavior and demonstrated a low liver cell permeability for the acetaminophen sulfate … We examined the uptake of acetaminophen sulfate by rat liver, from this …
Number of citations: 50 journals.lww.com
M Sunkara, MJM Wells - Environmental Chemistry, 2010 - CSIRO Publishing
… metabolites, acetaminophen glucuronide and acetaminophen sulfate, from wastewater in a … , whereas concentrations of acetaminophen and acetaminophen sulfate in the influent were …
Number of citations: 19 www.publish.csiro.au
S Hendrix-Treacy, SM Wallace, KW Hindmarsh… - European journal of …, 1986 - Springer
… 47.7(_+9.3)% of the dose recovered in the urine, acetaminophen sulfate 46.9( _+ 9.4)% and … The decrease in the fraction recovered as acetaminophen sulfate in urine was consistent …
Number of citations: 40 link.springer.com
JH Lin, G Levy - Journal of Pharmacology and Experimental …, 1986 - Citeseer
… eliminated by rats largely via formation of acetaminophen sulfate, that the total clearance of … acetaminophen sulfate formation. The apparent in vivo KM values for acetaminophen sulfate …
Number of citations: 30 citeseerx.ist.psu.edu
G Levy, H Yamada - Journal of pharmaceutical sciences, 1971 - Elsevier
… The excretion rates of acetaminophen sulfate and acetaminophen glucuronide decreased … The results indicate a competitive inhibition in the formation of acetaminophen sulfate and …
Number of citations: 173 www.sciencedirect.com
RE Galinsky, D Pharm, G Levy… - Journal of Toxicology …, 1984 - Taylor & Francis
… readiiy excretable conjugates, acetaminophen glucuronide and acetaminophen sulfate (2). … The consumption of endogenous sulfate for acetaminophen sulfate formation can lead to a …
Number of citations: 23 www.tandfonline.com
ME Morris, G Levy - Clinical Pharmacology & Therapeutics, 1983 - Wiley Online Library
… Our purpose was to determine the effects of acetaminophen (which is partly metabolized to acetaminophen sulfate), ascorbic acid (subject to more limited sulfation than acetaminophen)…
Number of citations: 98 ascpt.onlinelibrary.wiley.com

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